molecular formula C22H26N2O3S B3326492 ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate CAS No. 25900-97-4

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No. B3326492
CAS RN: 25900-97-4
M. Wt: 398.5 g/mol
InChI Key: JNMSURVBUGTPGL-UHFFFAOYSA-N
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Description

This compound, also known as Umifenovir , has the molecular formula C22H25BrN2O3S . It is a broad-spectrum antiviral drug .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as an ester group (in the ethyl carboxylate part), a secondary amine (in the dimethylamino part), a phenyl group, and a thioether (in the phenylsulfanyl part) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.85 . Its melting point is between 87-88 degrees Celsius . The InChI code for this compound is 1S/C20H21NO4.ClH/c1-4-24-20 (23)18-17-14 (12-21 (2)3)15 (22)10-11-16 (17)25-19 (18)13-8-6-5-7-9-13;/h5-11,22H,4,12H2,1-3H3;1H .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, which include compounds similar to the one , have been found to have promising antimicrobial activity . For example, certain derivatives have shown activity comparable to standard drugs like ampicillin and gentamicin against various bacterial species . Additionally, some compounds have displayed potent activity against fungi like Aspergillus fumigates .

Green Solvent Applications

Compounds with similar structures have been used as green solvents . These solvents are non-toxic replacements for common polar aprotic solvents. They have been used in various chemical reactions, including O- and N-arylation in SNAr reactions .

Anti-HIV Activity

Indole derivatives, which include the compound , have been synthesized and screened for their anti-HIV activity . Certain compounds have shown promising results against HIV-1 and HIV-2 strains replication in acutely infected cells .

Mechanism of Action

Umifenovir shows efficacy against influenza viruses by targeting the hemagglutinin (HA) fusion machinery . It binds in a hydrophobic cavity in the HA trimer stem at the interface between two protomers . This unique binding mode enhances our understanding of how small molecules can function as fusion inhibitors .

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The broad-spectrum antiviral activity of Umifenovir makes it a potential candidate for further development as a specific and optimized influenza therapeutic . Future research could focus on optimizing its structure to enhance its antiviral activity and reduce potential side effects.

properties

IUPAC Name

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-5-27-22(26)21-18(14-28-15-9-7-6-8-10-15)24(4)17-11-12-19(25)16(20(17)21)13-23(2)3/h6-12,25H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMSURVBUGTPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)C)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

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